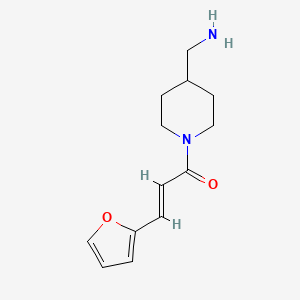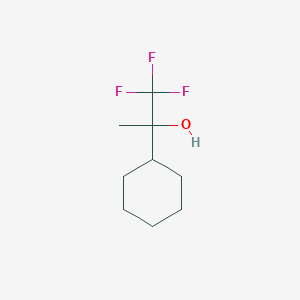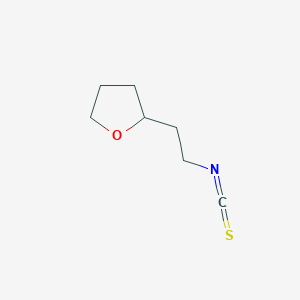![molecular formula C9H9ClF2O2 B1453893 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1250521-60-8](/img/structure/B1453893.png)
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol
Übersicht
Beschreibung
“1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1250521-60-8 . It has a molecular weight of 222.62 . The IUPAC name for this compound is 1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.62 . It is in liquid form . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Bioremediation
Dioxin Toxicity and Mechanisms : Dioxin compounds, including those structurally similar to 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol, have been extensively studied for their carcinogenic potential and environmental persistence. Research highlights the mechanisms through which these compounds act, notably through the aryl hydrocarbon receptor, and their lasting environmental impact despite bans and restricted use in many regions (Steenland et al., 2004).
Bioremediation of Persistent Organic Pollutants : Studies on the microbial degradation of persistent organic pollutants, such as DDT, provide insights into bioremediation strategies that could be applicable to similar compounds. These studies explore the potential for microbial communities to break down complex chemical structures, offering paths to mitigate environmental contamination (Foght et al., 2001).
Analytical and Synthetic Chemistry
Analytical Methods for Antioxidant Activity : The development and refinement of analytical methods to determine antioxidant activity are critical in assessing the potential health benefits of chemical compounds, including phenolic structures similar to the compound . These methods are crucial for evaluating compounds' efficacy and safety in various applications, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Synthesis of Heterocyclic Compounds : The synthesis and chemical reactivity of specific synthons, such as 1-phenyl-2-thiocyanatoethanone, highlight the methodologies applicable in creating novel heterocyclic systems. These synthetic approaches are fundamental in developing new pharmaceuticals, demonstrating the chemical versatility and potential for innovation within this field (Gouda, 2013).
Environmental Chemistry and Toxicology
Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the biodegradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential remediation strategies for compounds that share chemical or structural similarities. Understanding the degradation pathways and the role of microbial communities in this process is crucial for addressing the environmental persistence of these compounds (Liu & Avendaño, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIWNMSVIWRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


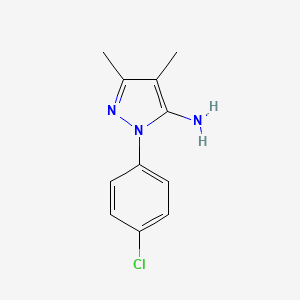
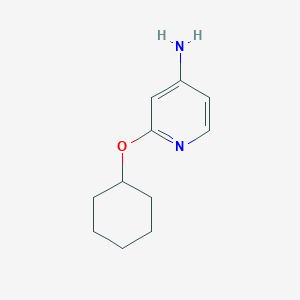


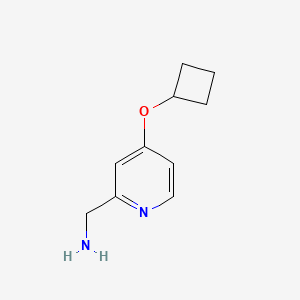

amine](/img/structure/B1453819.png)

